molecular formula C13H14F3N3O B11737725 3-[({[1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]methyl}amino)methyl]phenol

3-[({[1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]methyl}amino)methyl]phenol

Cat. No.: B11737725
M. Wt: 285.26 g/mol
InChI Key: UTZBVEHOSYUBFC-UHFFFAOYSA-N
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Description

3-[({[1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]methyl}amino)methyl]phenol is a complex organic compound characterized by its unique structure, which includes a pyrazole ring substituted with a trifluoromethyl group and a phenol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[({[1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]methyl}amino)methyl]phenol typically involves multiple steps, starting with the preparation of the pyrazole ring. The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone, followed by the introduction of the trifluoromethyl group using a reagent such as trifluoromethyl iodide. The phenol moiety is then introduced through a nucleophilic substitution reaction, where the pyrazole derivative reacts with a phenol compound under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of high-pressure reactors, advanced purification techniques such as chromatography, and the implementation of continuous flow processes to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-[({[1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]methyl}amino)methyl]phenol undergoes various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The compound can undergo electrophilic aromatic substitution reactions, particularly at the phenol ring.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.

    Substitution: Halogenating agents or nitrating agents under acidic conditions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and other reduced forms.

    Substitution: Halogenated or nitrated phenol derivatives.

Scientific Research Applications

3-[({[1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]methyl}amino)methyl]phenol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-[({[1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]methyl}amino)methyl]phenol involves its interaction with specific molecular targets. The phenol group can participate in hydrogen bonding and other interactions with biological macromolecules, while the pyrazole ring can engage in π-π stacking interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Properties

Molecular Formula

C13H14F3N3O

Molecular Weight

285.26 g/mol

IUPAC Name

3-[[[1-methyl-5-(trifluoromethyl)pyrazol-3-yl]methylamino]methyl]phenol

InChI

InChI=1S/C13H14F3N3O/c1-19-12(13(14,15)16)6-10(18-19)8-17-7-9-3-2-4-11(20)5-9/h2-6,17,20H,7-8H2,1H3

InChI Key

UTZBVEHOSYUBFC-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC(=N1)CNCC2=CC(=CC=C2)O)C(F)(F)F

Origin of Product

United States

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